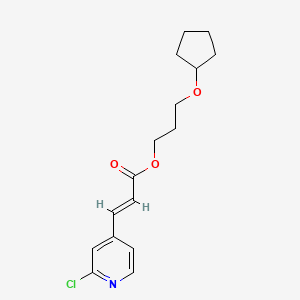
3-Cyclopentyloxypropyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyloxypropyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate, also known as CPPP, is a chemical compound that has been studied for its potential applications in scientific research. CPPP belongs to the class of compounds known as NMDA receptor antagonists, which have been shown to have a variety of effects on the central nervous system.
Applications De Recherche Scientifique
Chemical Synthesis and Heterocyclic Systems
The compound has been explored in the context of synthesizing polysubstituted pyridines, an important class of compounds in organic chemistry. For instance, α,α-Dioxoketene dithioacetals have been utilized as starting materials for generating such pyridines, which are further elaborated into bicyclic and tricyclic systems, showcasing the versatility of these compounds in synthetic chemistry (Abu-Shanab et al., 1994). Similarly, compounds like methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been used in the synthesis of heterocyclic systems, demonstrating their role in creating complex molecular architectures (Selič et al., 1997).
Catalysis and Cycloadditions
The compound is involved in catalytic processes and cycloadditions, fundamental reactions in organic synthesis. For example, differences in reactivity between phosphine- and amine-catalyzed cycloadditions of allenoates and enones have been studied, offering insights into the mechanistic aspects of these transformations (Huang et al., 2014). Polar [3+2] cycloadditions involving N-methyl azomethine ylide have also been explored, contributing to the synthesis of important heterocyclic compounds like pyrrolidines (Żmigrodzka et al., 2022).
Material Science and Biotechnology
In the realm of materials science and biotechnology, the derivative compounds are used in the synthesis of polyhydroxyalkanoates (PHAs), highlighting their potential in producing biodegradable plastics and other materials. For instance, a prpC mutant of Herbaspirillum seropedicae Z69 has been used to study propionic acid metabolism and poly-3-hydroxybutyrate-co-3-hydroxyvalerate production, shedding light on the biosynthetic efficiency of these compounds (Catalán et al., 2018). Additionally, polyhydroxyalkanoates have been recognized for their use in tissue engineering, serving as biomaterials due to their biocompatibility and biodegradability (Chen & Wu, 2005).
Propriétés
IUPAC Name |
3-cyclopentyloxypropyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-15-12-13(8-9-18-15)6-7-16(19)21-11-3-10-20-14-4-1-2-5-14/h6-9,12,14H,1-5,10-11H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTRTZMQUOBULF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCCOC(=O)C=CC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OCCCOC(=O)/C=C/C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)propyl 3-(2-chloropyridin-4-yl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Hydroxy(thien-2-yl)methyl]benzonitrile](/img/structure/B2648888.png)

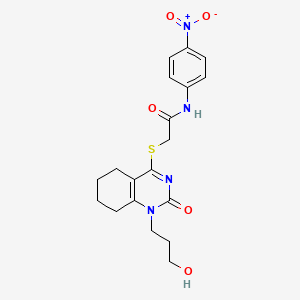

![1-(2-Methyl-1-oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2648897.png)
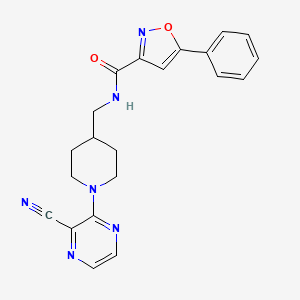
![2-Chloro-N-[[(2R,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2648901.png)
![1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2648903.png)
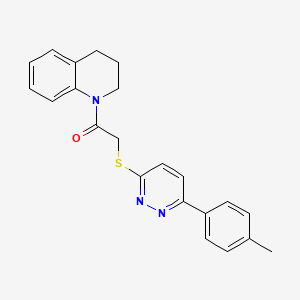
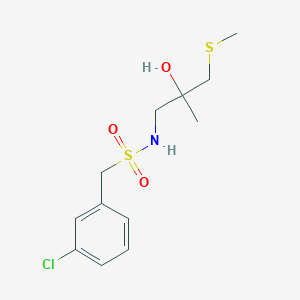
![N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2648906.png)

![N-(4-methylbenzyl)-4-[(4-propylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2648908.png)
